Enantiomeric Potency Differential: (R)-BAY-598 vs. (S)-BAY-598
(R)-BAY-598 is the R-enantiomer of BAY-598 and exhibits a 63-fold lower SMYD2 inhibitory potency compared to the S-enantiomer. In a biochemical scintillation proximity assay (SPA) using recombinant SMYD2 and a p53-derived peptide substrate, (R)-BAY-598 displayed an IC50 of 1.7 µM, whereas (S)-BAY-598 (the active probe) showed an IC50 of 27 nM [1]. This potency difference is consistent with X-ray crystallography showing that the S-configuration optimally positions the hydroxyacetamide substituent for hydrogen bonding with Thr185 in the SMYD2 active site, a conformation not achievable by the R-enantiomer [1].
| Evidence Dimension | SMYD2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.7 µM |
| Comparator Or Baseline | (S)-BAY-598: 27 nM |
| Quantified Difference | 63-fold higher IC50 (reduced potency) |
| Conditions | Biochemical SPA assay with recombinant SMYD2 and p53-derived peptide substrate |
Why This Matters
This quantitative enantioselectivity confirms (R)-BAY-598 as the appropriate negative control for (S)-BAY-598, enabling precise discrimination of on-target SMYD2 effects from chemotype-related off-target activities in cellular assays.
- [1] Eggert E, Hillig RC, Koehr S, et al. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2. J Med Chem. 2016;59(10):4578-4600. View Source
